molecular formula C24H25BrN2O3 B379447 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one

(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one

Cat. No.: B379447
M. Wt: 469.4g/mol
InChI Key: JUERSMYNENOUMR-JXMROGBWSA-N
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Description

(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Morpholine Addition: The morpholine ring is incorporated through nucleophilic substitution reactions, often involving an epoxide intermediate.

    Final Coupling: The final step involves coupling the bromophenyl, indole, and morpholine intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.

Medicine

Medically, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.

    (2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one provides unique chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C24H25BrN2O3

Molecular Weight

469.4g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]prop-2-en-1-one

InChI

InChI=1S/C24H25BrN2O3/c25-20-8-5-18(6-9-20)24(29)10-7-19-15-27(23-4-2-1-3-22(19)23)17-21(28)16-26-11-13-30-14-12-26/h1-10,15,21,28H,11-14,16-17H2/b10-7+

InChI Key

JUERSMYNENOUMR-JXMROGBWSA-N

SMILES

C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O

Isomeric SMILES

C1COCCN1CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O

Canonical SMILES

C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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